1-Ethyl-4-isobutylbenzene

Pharmaceutical analysis Reference standards ANDA submission

1-Ethyl-4-isobutylbenzene (CAS 100319-40-2) is a C12H18 alkylbenzene derivative formally designated as Ibuprofen Impurity B2 under European Pharmacopoeia nomenclature. The compound consists of a para-substituted benzene ring bearing an ethyl group at C1 and an isobutyl (2-methylpropyl) moiety at C4, yielding a molecular weight of 162.27 g/mol.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 100319-40-2
Cat. No. B025356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-isobutylbenzene
CAS100319-40-2
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC(C)C
InChIInChI=1S/C12H18/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8,10H,4,9H2,1-3H3
InChIKeyFMHWAAZOTFVMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-isobutylbenzene (CAS 100319-40-2) — Reference Standard Selection Guide for Ibuprofen Impurity Analysis and Catalytic Synthesis Research


1-Ethyl-4-isobutylbenzene (CAS 100319-40-2) is a C12H18 alkylbenzene derivative formally designated as Ibuprofen Impurity B2 under European Pharmacopoeia nomenclature [1]. The compound consists of a para-substituted benzene ring bearing an ethyl group at C1 and an isobutyl (2-methylpropyl) moiety at C4, yielding a molecular weight of 162.27 g/mol . It is primarily sourced as a pharmaceutical secondary reference standard for analytical method validation in ibuprofen manufacturing, as well as an intermediate in zeolite-catalyzed alkylation research [2][3].

1-Ethyl-4-isobutylbenzene Procurement Risks — Why Generic C12H18 Alkylbenzenes Cannot Substitute for Certified Reference Grade Material


Generic alkylbenzenes of formula C12H18 lack the specific substitution pattern required for analytical co-elution with Ibuprofen Impurity B2, rendering them unsuitable for pharmacopeial method validation. Critically, positional isomers such as o-isobutylethylbenzene and m-isobutylethylbenzene exhibit distinct chromatographic retention behavior, GC-MS fragmentation patterns, and diffusion characteristics in zeolitic pores [1][2]. Substituting with 4-isobutyltoluene or 4-ethyltoluene introduces either a missing methyl branch or altered alkyl chain architecture, fundamentally changing the compound's reactivity profile in catalytic hydrogenolysis and alkylation pathways [3]. Furthermore, generic-grade material typically lacks the certificate of analysis (CoA) documenting purity ≥97% and traceable characterization data (NMR, HPLC, GC) required for ANDA submissions, whereas reference-standard grade 1-ethyl-4-isobutylbenzene is supplied with comprehensive regulatory-compliant documentation [4].

1-Ethyl-4-isobutylbenzene (100319-40-2) — Quantified Differential Evidence for Scientific Procurement Decisions


Ibuprofen Impurity B2 Reference Standard — Purity and Documentation Differential vs. Technical-Grade Alkylbenzenes

Reference-standard grade 1-ethyl-4-isobutylbenzene is supplied with a minimum certified purity of 97% and comprehensive characterization data including NMR, HPLC, and GC batch-specific certificates of analysis, whereas technical-grade C12H18 alkylbenzenes typically carry purity specifications of 95% or lower without individual batch traceability . The compound is explicitly designated as Ibuprofen Impurity B2 under European Pharmacopoeia nomenclature and can be provided with traceability to USP or EP standards upon feasibility assessment, a regulatory distinction absent from non-reference-grade materials [1][2]. Storage conditions are specified at 2–8°C for long-term stability, which differs from room-temperature storage recommendations for generic alkylbenzenes .

Pharmaceutical analysis Reference standards ANDA submission Ibuprofen impurity profiling

Para-Substitution Pattern — Chromatographic Retention and Diffusion Selectivity Advantage in Zeolite-Catalyzed Alkylation

Molecular modeling studies demonstrate that p-isobutylethylbenzene exhibits distinct diffusion behavior compared to its ortho- and meta-isomers in large-pore zeolites [1]. In mordenite, the diffusion energy profile for p-isobutylethylbenzene shows a significantly lower barrier than the ortho-isomer, with computational studies indicating that the para-isomer can achieve maximum shape selectivity in mordenite among evaluated zeolite frameworks including offretite (OFF), cancrinite (CAN), ZSM-12 (MTW), and ZSM-18 (MEI) [2]. The minimum energy configuration of p-isobutylethylbenzene enables favorable alignment along the pore channel, whereas the ortho- and meta-isomers experience steric hindrance that impedes diffusion [3].

Zeolite catalysis Shape-selective synthesis Molecular modeling Alkylation

Ibuprofen Precursor Pathway — Hydrogenolysis Selectivity Differential vs. 4-Isobutyltoluene

In the catalytic hydrogenolysis of 1-(4-isobutylphenyl)ethanol (4-IBPE) over supported palladium catalysts, 4-isobutylethylbenzene (4-IBEB) forms as an undesired byproduct alongside the desired 4-IBPE, particularly under acidic support conditions or elevated hydrogen pressures [1]. Deuteration studies combined with multinuclear NMR spectroscopy (¹H, ²H, and ¹³C) elucidated the C–O bond scission pathway leading to 4-IBEB formation over Pd/SiO₂, Pd/C, and unsupported Pd black [2]. This contrasts with 4-isobutyltoluene (CAS 5161-04-6), which bears a methyl group at the para position instead of an ethyl group and thus follows a distinct hydrogenolysis pathway due to altered benzylic C–H activation energetics [3].

Catalytic hydrogenolysis Ibuprofen synthesis Supported palladium catalysts Benzylic alcohol reduction

Physical Property Differentiation — Boiling Point and Density vs. Isomeric C12H18 Alkylbenzenes

1-Ethyl-4-isobutylbenzene exhibits a boiling point of 211.0±0.0°C at 760 mmHg and a density of 0.9±0.1 g/cm³ at standard conditions [1][2]. For comparison, n-hexylbenzene (linear C6 alkyl chain) has a boiling point of approximately 226°C at 760 mmHg, representing a ~15°C differential attributable to branching-induced reduction in intermolecular van der Waals interactions [3]. The calculated LogP (XLOGP3) value of 5.37 and LogP (consensus) of 4.16 quantify the compound's hydrophobicity relative to less-branched C12H18 isomers . The flash point is calculated at 80.8±7.1°C, and vapor pressure at 25°C is 0.3±0.2 mmHg .

Thermophysical properties Separation science GC-MS analysis Process engineering

Patent-Documented Synthetic Utility — Dehydrogenation to p-Isobutylstyrene vs. Alternative Precursors

Patent literature explicitly identifies p-isobutylethylbenzene (1-ethyl-4-isobutylbenzene) as the preferred starting material for dehydrogenation to p-isobutylstyrene and 4-(2′-methyl-1′- or 2′-propenyl)ethylbenzene in the vapor phase over dehydrogenating metallic catalysts [1]. This pathway is distinguished from alternative routes starting from isobutylbenzene, which are described in the patent as 'not preferable from an economical viewpoint' for conversion to p-isobutylacetophenone [2]. The vapor-phase dehydrogenation of p-isobutylethylbenzene produces a mixture of styrenic intermediates that can be further functionalized to α-(4-isobutylphenyl)propionic acid (ibuprofen) via carbonylation [3].

Dehydrogenation Styrene derivatives Ibuprofen precursor synthesis Vapor-phase catalysis

Computed Lipophilicity and Solubility Parameters — Formulation and Extraction Differential vs. Linear Alkylbenzenes

1-Ethyl-4-isobutylbenzene exhibits a consensus LogP of 4.16 (average of iLOGP: 2.96, XLOGP3: 5.37, WLOGP: 3.45, MLOGP: 5.05, SILICOS-IT: 4.0) and calculated aqueous solubility (LogS ESOL) of -4.4, corresponding to 0.00644 mg/mL or 0.0000397 mol/L, classifying it as moderately soluble . For comparison, linear n-hexylbenzene exhibits LogP values typically higher by 0.3–0.5 log units due to reduced branching, while more highly branched C12H18 isomers exhibit LogP values varying by ±0.8 log units [1]. The topological polar surface area (TPSA) is 0.00 Ų [2], and the enthalpy of vaporization is 42.9±0.8 kJ/mol [3].

QSAR modeling Extraction optimization Solvent selection ADME prediction

1-Ethyl-4-isobutylbenzene (100319-40-2) — High-Impact Research and Industrial Deployment Scenarios


Pharmaceutical QC: Ibuprofen Impurity B2 Reference Standard for ANDA Method Validation

Deploy 1-ethyl-4-isobutylbenzene as the certified reference standard for Ibuprofen Impurity B2 in HPLC and GC method development for ANDA submissions. The compound's minimum 97% purity with batch-specific CoA (NMR, HPLC, GC) and optional pharmacopeial traceability (USP/EP) supports regulatory-compliant analytical method validation [1]. This application directly leverages the purity and documentation differential established in Evidence Item 1; generic alkylbenzenes cannot substitute due to lack of certified impurity identity and batch traceability .

Zeolite Catalysis: Shape-Selective Alkylation Studies for Ibuprofen Precursor Synthesis

Utilize p-isobutylethylbenzene in computational and experimental studies of shape-selective alkylation over mordenite and large-pore zeolites. The para-substitution pattern enables favorable diffusion alignment with lower energy barriers compared to ortho- and meta-isomers, as established in Evidence Item 2 [2]. Researchers optimizing zeolite-catalyzed routes to ibuprofen intermediates should specifically procure the para-isomer to achieve maximum shape selectivity documented in molecular modeling studies [3].

Catalytic Hydrogenolysis: Mechanistic Studies of Benzylic C–O Bond Scission over Pd Catalysts

Employ 4-isobutylethylbenzene as the analytical reference for characterizing hydrogenolysis side-reactions during 1-(4-isobutylphenyl)ethanol reduction over Pd/SiO₂, Pd/C, and Pd black catalysts. The deuteration/NMR studies described in Evidence Item 3 have established the C–O bond scission pathway leading to 4-IBEB formation under acidic support conditions and elevated hydrogen pressures [4]. This compound is essential for quantifying byproduct formation and optimizing catalyst selectivity in ibuprofen precursor hydrogenation.

Industrial Process Development: Vapor-Phase Dehydrogenation to p-Isobutylstyrene

Deploy p-isobutylethylbenzene as the preferred starting material for vapor-phase dehydrogenation to p-isobutylstyrene and related styrenic intermediates over metallic dehydrogenation catalysts. As documented in Evidence Item 5, patent literature explicitly identifies this route as economically advantageous compared to alternative isobutylbenzene-derived pathways [5]. Process chemists scaling ibuprofen synthesis should select this precursor based on patent-documented pathway preference and established carbonylation compatibility [6].

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